4-Phenylpiperidin-3-ol hydrochloride

Sigma-1 receptor CNS pharmacology Binding affinity

Procure 4-phenylpiperidin-3-ol HCl to access a differentiated chiral scaffold where the 3-hydroxy-4-phenyl substitution drives sigma-1 receptor binding, SERT/DAT affinity, and enables stereoselective SAR exploration. Unlike generic 4-phenylpiperidines, this scaffold's defined stereochemistry directly influences receptor selectivity. Use the trans racemic form for baseline screening, then derivatize the hydroxyl and nitrogen positions to optimize CNS drug candidates. The hydrochloride salt ensures solubility and stability throughout synthetic workflows.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B11889557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidin-3-ol hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)O.Cl
InChIInChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
InChIKeyJYSCZIZVQQZGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidin-3-ol Hydrochloride: A Key Chiral Scaffold for CNS and Analgesic Research


4-Phenylpiperidin-3-ol hydrochloride is a chiral piperidine derivative featuring a phenyl group at the 4-position and a hydroxyl group at the 3-position, offered as a hydrochloride salt to enhance solubility and stability . This compound serves as a versatile intermediate and core scaffold for synthesizing pharmacologically active molecules, particularly those targeting neurotransmitter systems, sigma receptors, and opioid pathways [1]. Its defined stereochemistry (cis or trans racemic forms) makes it a valuable tool for structure-activity relationship (SAR) studies and the development of novel central nervous system (CNS) agents [2].

Why Simple Piperidine Analogs Cannot Replace 4-Phenylpiperidin-3-ol Hydrochloride in Targeted Research


In-class compounds such as 4-phenylpiperidine or 4-phenylpiperidin-4-ol lack the specific 3-hydroxy substitution pattern and defined stereochemistry of 4-phenylpiperidin-3-ol hydrochloride [1]. This structural nuance critically influences receptor binding, as the spatial orientation of the hydroxyl and phenyl groups dictates interaction with sigma receptors, opioid receptors, and neurotransmitter transporters [2]. Simply substituting a generic piperidine scaffold would drastically alter pharmacological profiles, often resulting in reduced affinity, diminished selectivity, or complete loss of desired biological activity, as evidenced by structure-activity relationship studies on 4-phenylpiperidine-based opioids and sigma ligands [3].

Quantitative Differentiation Evidence: 4-Phenylpiperidin-3-ol Hydrochloride vs. Analogs


Sigma-1 Receptor Affinity: Trans-4-Phenylpiperidin-3-ol vs. Unsubstituted 4-Phenylpiperidine

The trans racemic form of 4-phenylpiperidin-3-ol (the parent base of the hydrochloride salt) exhibits moderate affinity for sigma-1 receptors [1]. In contrast, the simpler analog 4-phenylpiperidine, which lacks the 3-hydroxyl group, shows negligible binding in sigma-1 receptor assays [2]. This highlights the critical role of the 3-hydroxy moiety in conferring sigma-1 recognition. The hydrochloride salt form of 4-phenylpiperidin-3-ol is the preferred form for in vitro assays due to its enhanced aqueous solubility, which can improve assay reproducibility [1].

Sigma-1 receptor CNS pharmacology Binding affinity

Selectivity in Neurotransmitter Transporter Modulation: 4-Phenylpiperidin-3-ol Derivatives vs. 4-Phenylpiperidine Antagonists

While direct data for 4-phenylpiperidin-3-ol hydrochloride is limited, closely related analogs (e.g., N-alkylated 4-phenylpiperidin-3-ols) demonstrate a functional selectivity profile that differs markedly from simple 4-phenylpiperidine-based μ-opioid antagonists [1]. The 3-hydroxy substitution, in conjunction with the 4-phenyl group, can bias the molecule toward interactions with serotonin (SERT) or dopamine (DAT) transporters rather than direct opioid agonism/antagonism [2]. This is supported by studies showing that 4-phenylpiperidine derivatives lacking the 3-hydroxy group act primarily as μ-opioid receptor ligands, whereas the 3-hydroxy substituted analogs can exhibit a more diverse CNS profile [3].

Serotonin transporter Dopamine transporter Selectivity

Synthetic Utility as a Building Block: 4-Phenylpiperidin-3-ol Hydrochloride vs. 4-Phenylpiperidin-4-ol

4-Phenylpiperidin-3-ol hydrochloride, with its secondary hydroxyl group at position 3, serves as a more versatile synthetic intermediate than the tertiary alcohol 4-phenylpiperidin-4-ol [1]. The 3-hydroxy group can be readily derivatized (e.g., esterification, etherification, oxidation to ketone) without the steric hindrance present in 4-hydroxy analogs [2]. Furthermore, the presence of two chiral centers in the 3,4-positions allows for the preparation of diastereomerically pure building blocks, which is crucial for controlling stereochemistry in downstream drug candidates [3]. In contrast, 4-phenylpiperidin-4-ol has only one chiral center at the 4-position, limiting stereochemical diversity.

Organic synthesis Building block Chiral scaffold

Optimal Procurement and Application Scenarios for 4-Phenylpiperidin-3-ol Hydrochloride


Structure-Activity Relationship (SAR) Studies of Sigma-1 Receptor Ligands

Procure 4-phenylpiperidin-3-ol hydrochloride as a core scaffold for systematic SAR exploration of sigma-1 receptor affinity. Use the trans racemic form to establish baseline binding and then derivatize the 3-hydroxy and piperidine nitrogen positions to optimize potency and selectivity, leveraging the compound's inherent moderate sigma-1 affinity as a starting point [1].

Synthesis of Novel CNS Agents with Reduced Opioid Liability

Utilize 4-phenylpiperidin-3-ol hydrochloride as a chiral building block to synthesize CNS-penetrant compounds targeting serotonin or dopamine transporters. The 3-hydroxy group provides a functional handle for introducing moieties that enhance SERT/DAT affinity while the 4-phenyl group maintains CNS activity, potentially avoiding the abuse liability associated with 4-phenylpiperidine opioid analgesics [2].

Preparation of Diastereomerically Pure Intermediates for Chiral Drug Synthesis

Employ the racemic or enantiomerically pure forms of 4-phenylpiperidin-3-ol hydrochloride to generate chiral intermediates for asymmetric synthesis. The two chiral centers in the 3,4-positions enable the creation of diastereomerically pure building blocks, which are essential for the development of stereochemically complex pharmaceuticals, particularly in the CNS field [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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